(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
, similar compounds have been synthesized using various methods. For instance, substituted 1,2,3-triazole derivatives have been synthesized via a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
Scientific Research Applications
Bi-functional Surfactant and Ligand Applications
Tris(triazolyl)amines, like 1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine, have been explored for their dual functionality as surfactants and ligands. For instance, amphiphilic tris(triazolyl)amines, when functionalized with poly(ethylene glycol), demonstrate applications as bi-functional surfactants in copper-catalyzed aerobic oxidation of alcohols in water, making them relevant in catalysis and synthesis processes (Nakarajouyphon et al., 2022).
Synthesis and Structural Analysis
Compounds with structural similarity to 1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine have been synthesized and studied for their structural properties. N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, for instance, was synthesized and its structure established via NMR spectroscopy and other analytical methods, indicating the potential for structural and synthetic chemistry studies (Younas et al., 2014).
Antibacterial and Antifungal Applications
Several studies have focused on the antimicrobial potentials of triazole derivatives. Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have shown moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Additionally, certain derivatives within this class demonstrated significant anticonvulsant activity, indicating a multifaceted application in the medicinal chemistry field (Rajasekaran et al., 2006).
Anti-nociceptive and Anti-inflammatory Applications
Triazole derivatives have been synthesized with potential anti-nociceptive and anti-inflammatory activities. Notably, compounds like 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been evaluated for their effectiveness in mitigating pain and inflammation, showcasing the therapeutic potential of triazole compounds in pain and inflammatory conditions (Rajasekaran & Rajagopal, 2009).
Future Directions
The development of new 1,2,3-triazole derivatives is an active area of research due to their wide range of biological activities . Future research could focus on the synthesis and characterization of (1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
and similar compounds, as well as investigation of their potential biological activities.
Mechanism of Action
1,2,3-Triazoles are a class of organic compounds that have gained significant attention due to their wide range of biological activities. They are known to exhibit properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
The synthesis of compounds that combine 1,2,4-triazole and other moieties in one structure has led to the discovery of new effective agents with various capabilities . For instance, the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
properties
IUPAC Name |
[1-(cyclopropylmethyl)benzotriazol-5-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-9-3-4-11-10(5-9)13-14-15(11)7-8-1-2-8/h3-5,8H,1-2,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAHFPTUEMPNMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)CN)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208811 | |
Record name | 1H-Benzotriazole-5-methanamine, 1-(cyclopropylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955541-20-4 | |
Record name | 1H-Benzotriazole-5-methanamine, 1-(cyclopropylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955541-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-methanamine, 1-(cyclopropylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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